2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride
CAS No.: 2097858-08-5
Cat. No.: VC4444401
Molecular Formula: C12H18Cl2N4
Molecular Weight: 289.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-08-5 |
|---|---|
| Molecular Formula | C12H18Cl2N4 |
| Molecular Weight | 289.2 |
| IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H |
| Standard InChI Key | IRKHETDJVZIIKS-UHFFFAOYSA-N |
| SMILES | CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is C₁₁H₁₆Cl₂N₄, derived from the parent neutral compound (C₁₁H₁₄N₄) and two hydrochloric acid molecules. The calculated molecular weight is 287.19 g/mol, with contributions from carbon (45.99%), hydrogen (5.61%), chlorine (24.68%), and nitrogen (19.52%) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆Cl₂N₄ |
| Molecular Weight | 287.19 g/mol |
| Charge | +2 (dihydrochloride) |
| Key Functional Groups | Pyridine, carbonitrile, 1,4-diazepane |
Structural Analysis
The pyridine ring provides aromaticity and π-π stacking potential, while the carbonitrile group at position 4 introduces electron-withdrawing effects, influencing reactivity and binding interactions. The 4-methyl-1,4-diazepane substituent at position 2 contributes a seven-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational flexibility . X-ray crystallography of analogous compounds reveals that the diazepane ring adopts a chair-like conformation, optimizing steric interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
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Formation of 4-Methyl-1,4-diazepane: Achieved via cyclocondensation of 1,4-diaminobutane with acetone, followed by reduction .
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Coupling with Pyridine Derivative: The diazepane reacts with 2-chloropyridine-4-carbonitrile under Ullmann or Buchwald-Hartwig conditions, facilitated by palladium catalysts .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
A representative procedure from recent literature involves:
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Reacting tert-butyl 1,4-diazepane-1-carboxylate with 2-chloropyridine-4-carbonitrile using HATU and DIPEA in DMF, followed by Boc deprotection and HCl treatment .
Industrial Production
Commercial suppliers such as C/D/N Isotopes Inc. and Shanghai Chemchallenger Biotech Co., Ltd. manufacture the compound via scalable adaptations of these methods, emphasizing purity (>95%) and batch consistency .
Physicochemical Properties
Physical Characteristics
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Solubility: Highly soluble in water (>50 mg/mL) and methanol, sparingly soluble in acetonitrile.
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Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .
Spectroscopic Data
Biochemical Applications and Mechanisms
Cellular Studies
In vitro assays using similar compounds demonstrate:
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IC₅₀ Values: Submicromolar inhibition of ROCK1/2.
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Antiproliferative Effects: Reduced viability in cancer cell lines (e.g., MDA-MB-231) via apoptosis induction.
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